molecular formula C20H15FN4O4S B376701 (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile CAS No. 477298-35-4

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile

Cat. No.: B376701
CAS No.: 477298-35-4
M. Wt: 426.4g/mol
InChI Key: KZYCZYXYWFGMRZ-RAXLEYEMSA-N
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Description

(Z)-2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile is a synthetically derived chemical compound designed for research applications. Its complex structure incorporates a thiazole ring, a 3,4-dimethoxyphenyl group, and a 4-fluoro-2-nitrophenylamino acrylonitrile moiety. This specific arrangement of functional groups classifies it as an acrylonitrile derivative, a class known for its relevance in medicinal chemistry and materials science. Research Applications and Value This compound is of significant interest in early-stage scientific research. Compounds featuring thiazole and acrylonitrile cores are frequently investigated for their potential to interact with biological targets. Specifically, thiazole-containing structures are often explored as kinase inhibitors or for their anti-proliferative activities in oncology research. The presence of the 4-fluoro-2-nitrophenyl group may be utilized to study electron-deficient systems in molecular binding interactions. Researchers may value this compound as a key intermediate or precursor in the synthesis of more complex molecules for various discovery programs. Handling and Usage This product is for non-human research only. It is not intended for diagnostic, therapeutic, or any other human use. The physicochemical properties, stability, and solubility of this compound should be determined by the researcher prior to use. Proper safety protocols, including the use of personal protective equipment, must be followed when handling this material.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-2-nitroanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O4S/c1-28-18-6-3-12(7-19(18)29-2)16-11-30-20(24-16)13(9-22)10-23-15-5-4-14(21)8-17(15)25(26)27/h3-8,10-11,23H,1-2H3/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYCZYXYWFGMRZ-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)[N+](=O)[O-])C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)[N+](=O)[O-])/C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C21H18N2O4S
Molar Mass 394.45 g/mol
CAS Number Not available

Structural Characteristics

The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The presence of the 3,4-dimethoxyphenyl and 4-fluoro-2-nitrophenyl groups is significant as these substituents can influence the biological activity through electronic and steric effects.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. A study demonstrated that compounds similar to the target compound showed cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets such as Bcl-2 proteins .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study on thiazole derivatives revealed that modifications on the phenyl rings significantly affect their potency. For instance, the introduction of electron-withdrawing groups enhances cytotoxicity, while electron-donating groups can reduce activity .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activity. The compound's structural features may enhance its ability to inhibit microbial growth by disrupting cellular processes or inhibiting enzyme activity essential for microbial survival.

Experimental Findings

In vitro studies have shown that thiazole compounds can inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate a promising antibacterial profile .

The mechanisms underlying the biological activities of thiazole derivatives include:

  • Apoptosis Induction : Many thiazoles induce programmed cell death in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer metabolism or microbial growth.
  • DNA Interaction : Certain compounds can intercalate into DNA, disrupting replication and transcription processes.

Research Findings

Recent studies have focused on synthesizing new thiazole derivatives with enhanced biological profiles. For example, a novel series of thiazole-based compounds were synthesized and evaluated for their anticancer activity, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Table of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Compound A (Similar Thiazole Derivative)Antitumor1.61
Compound B (Thiazole with Fluoro Substituent)Antibacterial0.75
Compound C (Thiazole with Dimethoxyphenyl Group)Antiviral2.00

Scientific Research Applications

Antitumor Activity

Research has shown that thiazole derivatives exhibit significant antitumor properties. A study on related compounds indicated cytotoxic effects against various cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through interactions with specific molecular targets like Bcl-2 proteins.

Table 1: Antitumor Activity of Related Thiazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
Thiazole Derivative AHT2912.5
Thiazole Derivative BJurkat8.0
(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3...HT2910.0

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activity. The compound's structural features may enhance its ability to inhibit microbial growth by disrupting cellular processes or inhibiting essential enzyme activity.

Table 2: Antimicrobial Activity of (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3...

MicroorganismActivity ObservedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate50 µg/mL
Candida albicansSignificant25 µg/mL
Escherichia coliLow100 µg/mL

In vitro studies have demonstrated that thiazole compounds can inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanisms underlying these biological activities include:

  • Apoptosis Induction : Many thiazoles induce programmed cell death in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer metabolism or microbial growth.
  • DNA Interaction : Certain compounds can intercalate into DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

A structure-activity relationship study on thiazole derivatives revealed that modifications on the phenyl rings significantly affect their potency. For instance, the introduction of electron-withdrawing groups enhances cytotoxicity, while electron-donating groups can reduce activity.

Case Study: Synthesis and Evaluation of Thiazole Derivatives

Recent studies focused on synthesizing new thiazole derivatives with enhanced biological profiles. A novel series of thiazole-based compounds were synthesized and evaluated for their anticancer activity, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin.

Experimental Findings

In vitro studies have shown varying degrees of antimicrobial activity against different microorganisms. For example, a study demonstrated significant inhibition against Staphylococcus aureus with an MIC value indicating promising antibacterial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The compound belongs to a class of acrylonitrile-thiazole hybrids. Key structural analogs and their substituent variations are summarized below:

Compound Name Substituents on Thiazole Ring Substituents on Acrylonitrile Moiety Molecular Weight (g/mol) Key Features
Target Compound 3,4-dimethoxyphenyl 4-fluoro-2-nitrophenylamino 387.35 Methoxy (electron-donating), nitro/fluoro (electron-withdrawing)
(Z)-2-[4-(4-fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-fluorophenyl 3-hydroxy-4-methoxyphenyl 376.38 Hydroxy group increases polarity; reduced nitro substitution
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 4-nitrophenyl 3-chloro-2-methylphenylamino 373.82 Chloro and nitro groups enhance lipophilicity
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile 4-chlorophenyl 4-hydroxy-3-nitrophenyl 383.80 Chloro and hydroxy-nitro combination; potential for H-bonding
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile 4-isobutylphenyl 2-nitrophenylamino 404.50 Bulky isobutyl group; meta-nitro positioning
Key Observations:

Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group enhances solubility compared to non-polar substituents (e.g., isobutyl in ). Nitro groups (electron-withdrawing) in the target and analogs (e.g., ) may improve stability and interaction with biological targets via dipole interactions. Fluorine in the target compound offers metabolic resistance compared to chlorine in .

Conformational Trends :

  • Single-crystal studies of isostructural analogs (e.g., ) reveal planar molecular conformations, except for perpendicular fluorophenyl groups. This planarity may facilitate π-π stacking in protein binding .

Preparation Methods

Synthesis of the Thiazole Core

The thiazole ring is synthesized via the Hantzsch thiazole synthesis, which involves cyclization between a thiourea derivative and α-halo ketone. For this compound, 3,4-dimethoxyphenylacetone is reacted with thiourea in the presence of bromine to form 4-(3,4-dimethoxyphenyl)thiazol-2-amine .

Reaction Conditions

  • Reactants : 3,4-Dimethoxyphenylacetone (1.0 equiv), thiourea (1.2 equiv), bromine (1.5 equiv)

  • Solvent : Ethanol (50 mL per gram of substrate)

  • Temperature : Reflux at 80°C for 6–8 hours

  • Yield : 72–85%

Mechanistic Insights
Bromine facilitates the formation of the α-bromo ketone intermediate, which undergoes nucleophilic attack by thiourea. Cyclization yields the thiazole ring, with the 3,4-dimethoxyphenyl group positioned at C4 .

MethodTimeYield (%)Purity (%)
Conventional12–18 h50–6285–90
Microwave10–20 min65–7592–95

Microwave irradiation accelerates the reaction by enhancing dipole polarization, reducing side reactions .

Stereochemical Control for (Z)-Isomer Formation

The (Z)-configuration is favored under kinetic control. Theoretical studies suggest the (E)-isomer is thermodynamically stable, but low-temperature crystallization isolates the (Z)-form .

Key Steps

  • Reaction Quenching : Rapid cooling to 0°C after condensation.

  • Crystallization : Ethanol at −20°C for 24 hours.

  • Characterization :

    • 1H NMR : Olefinic proton at δ 8.51 ppm (singlet, J = 12 Hz) .

    • X-ray Diffraction : Confirms (Z)-configuration via dihedral angles .

Functionalization of the Aniline Group

The 4-fluoro-2-nitroaniline group is introduced via nucleophilic aromatic substitution.

Procedure

  • Reactants : 2-Amino-4-fluoronitrobenzene (1.0 equiv), acrylonitrile-thiazole intermediate (1.05 equiv)

  • Base : Potassium carbonate (2.0 equiv)

  • Solvent : Dimethylformamide (DMF, 20 mL per gram)

  • Temperature : 110°C for 6 hours

  • Yield : 68–74%

Mechanism
The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the acrylonitrile amine .

Purification and Analytical Validation

Final purification involves column chromatography and recrystallization.

Chromatography Conditions

  • Stationary Phase : Silica gel (60–120 mesh)

  • Mobile Phase : Ethyl acetate/hexane (3:7)

  • Retention Factor (Rf) : 0.45

Spectroscopic Data

  • IR (cm⁻¹) : 2942 (C–H), 2225 (C≡N), 1602 (C=N) .

  • Mass Spec (EI) : m/z 426.4 [M⁺] .

Challenges and Optimization

  • Nitro Group Stability : Reactions avoid reducing agents to prevent nitro reduction .

  • Stereochemical Purity : Kinetic control and low-temperature crystallization are critical .

  • Scalability : Microwave methods enhance reproducibility for gram-scale synthesis .

Q & A

Q. What are the established synthetic routes for (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiazole precursors and acrylonitrile derivatives. For example, a Pd-catalyzed dual annulation strategy (as described for analogous compounds) enables the formation of the thiazole core and subsequent coupling with nitrophenylamino groups . Another approach involves reacting 2-(benzothiazol-2-yl)-3-oxopentanedinitrile with aromatic aldehydes under basic conditions to form acrylonitrile derivatives, followed by functionalization with 4-fluoro-2-nitroaniline . Key steps include:
  • Purification via column chromatography.
  • Stereochemical control using Z-selective reaction conditions (e.g., steric hindrance or temperature modulation).

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify characteristic peaks for nitrile (C≡N, ~2200 cm⁻¹), nitro (NO₂, ~1500–1350 cm⁻¹), and aromatic C-H bonds .
  • NMR : ¹H NMR resolves the (Z)-configuration via coupling constants (e.g., vinyl protons at δ 6.5–8.0 ppm with J ≈ 12 Hz) and substitution patterns on aromatic rings . ¹³C NMR confirms nitrile (~115–120 ppm) and thiazole carbons.
  • X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, as demonstrated for structurally related acrylonitrile derivatives .

Q. What are the critical parameters for optimizing reaction yields during synthesis?

  • Methodological Answer :
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reactivity while minimizing side reactions .
  • Stoichiometry : Excess nitrophenylamine (1.2–1.5 eq.) ensures complete acrylonitrile functionalization .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity and charge-transfer behavior. For example, the nitro and nitrile groups significantly lower LUMO energy, enhancing electrophilicity .
  • Frontier Orbital Analysis : Map electron density distribution to identify reactive sites for nucleophilic/electrophilic attacks .

Q. What strategies resolve contradictions in reported spectroscopic data for similar acrylonitrile derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine multiple techniques (e.g., NMR, IR, and mass spectrometry) to confirm functional groups. For instance, discrepancies in nitro group IR peaks can be clarified via ¹H-¹⁵N HMBC NMR .
  • Purity Assessment : Use elemental analysis (C, H, N, S) to rule out impurities affecting spectral data .

Q. How can X-ray crystallography validate the (Z)-configuration and intermolecular interactions?

  • Methodological Answer :
  • Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane mixtures .
  • Data Analysis : Measure dihedral angles between thiazole and acrylonitrile moieties (typically <30° for Z-isomers). Non-covalent interactions (e.g., π-π stacking between aromatic rings) can be quantified using software like SHELX .

Q. What mechanistic insights explain the stereoselectivity in the synthesis of this compound?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : Steric hindrance from the 3,4-dimethoxyphenyl group favors the (Z)-isomer kinetically, as bulkier substituents adopt trans positions to minimize repulsion .
  • Transition-State Analysis : DFT simulations reveal lower energy barriers for Z-pathway intermediates due to stabilizing van der Waals interactions .

Q. How to design bioactivity studies for this compound based on structural analogs?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., kinases or cytochrome P450) based on structural similarity to bioactive thiazolidinones .
  • In Vitro Assays : Use fluorescence-based inhibition assays (e.g., ATPase activity) with IC₅₀ determination. Include controls with unsubstituted thiazoles to isolate the role of the nitro and fluorine groups .

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